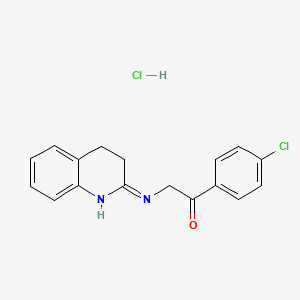![molecular formula C18H22O2 B1655540 3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 38102-63-5](/img/structure/B1655540.png)
3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is an organic compound known for its unique structure and properties. It is a derivative of camphor and is often used in various scientific and industrial applications due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the condensation of 4-methoxybenzaldehyde with camphor in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the methylene bridge, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. It can act as a UV filter by absorbing ultraviolet radiation and preventing it from penetrating the skin. Additionally, its potential biological activities may involve the inhibition of specific enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzylidene camphor: Another camphor derivative used in sunscreens and personal care products.
3-Benzylidene camphor: Similar structure but lacks the methoxy group, leading to different chemical and physical properties
Uniqueness
3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its methoxy group, which enhances its UV-absorbing properties and makes it more effective as a UV filter compared to other similar compounds. Its stability and reactivity also make it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
38102-63-5 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(3E)-3-[(4-methoxyphenyl)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H22O2/c1-17(2)15-9-10-18(17,3)16(19)14(15)11-12-5-7-13(20-4)8-6-12/h5-8,11,15H,9-10H2,1-4H3/b14-11+ |
Clave InChI |
NUXVNHVEMUEEND-SDNWHVSQSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)OC)C)C |
SMILES isomérico |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)OC)C)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[5-Methoxy-9-(nitromethyl)-1,2,3,4,9,9a-hexahydroxanthen-4a-yl]morpholine](/img/structure/B1655463.png)

![Piperidine, 1-[2-(acetyloxy)benzoyl]-](/img/structure/B1655468.png)




![Diethyl {[methyl(phenyl)amino]methylidene}propanedioate](/img/structure/B1655474.png)



